Ethyl 8-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 8-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 8th position and a trifluoromethyl group at the 6th position on the imidazo[1,2-a]pyridine ring. The ethyl ester functional group is attached to the 2-carboxylic acid position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate typically involves the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Introduction of the trifluoromethyl group: This can be achieved using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Esterification: The carboxylic acid group can be esterified using ethanol in the presence of a catalyst such as sulfuric acid
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods can include the use of microreactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Ester hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in dichloromethane.
Trifluoromethylation: Trifluoromethyl iodide in the presence of a base.
Esterification: Ethanol and sulfuric acid
Major Products Formed
Substitution products: Various substituted imidazo[1,2-a]pyridine derivatives.
Oxidation products: Oxidized imidazo[1,2-a]pyridine derivatives.
Hydrolysis products: 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Scientific Research Applications
Ethyl 8-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for targeting infectious diseases such as tuberculosis.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 8-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
- 2-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)-5-((2-bromoethyl)thio)-1,3,4-oxadiazole
Uniqueness
Ethyl 8-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is unique due to the specific positioning of the bromine and trifluoromethyl groups, which confer distinct chemical and biological properties. The presence of the ethyl ester group also allows for further functionalization and derivatization .
Properties
Molecular Formula |
C11H8BrF3N2O2 |
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Molecular Weight |
337.09 g/mol |
IUPAC Name |
ethyl 8-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H8BrF3N2O2/c1-2-19-10(18)8-5-17-4-6(11(13,14)15)3-7(12)9(17)16-8/h3-5H,2H2,1H3 |
InChI Key |
DGWSIAKEZJPKQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=C(C2=N1)Br)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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